molecular formula C14H15NOS B1231228 (3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one

(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one

Cat. No.: B1231228
M. Wt: 245.34 g/mol
InChI Key: SXHJFACKRQUEPO-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-3-[(N-methylanilino)methylidene]-2-thiophenone is a substituted aniline.

Scientific Research Applications

Crystal Structure and Applications

The crystal structure of related thiophene compounds has been a topic of interest due to their wide range of applications in material science and pharmaceuticals. Substituted thiophenes have shown diverse biological activities, including antibacterial, antifungal, antiviral, and antiprotozoal properties. They are also used in material sciences, for instance, in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

Pharmacological Activity

Thiophene derivatives have shown significant pharmacological activity. For example, certain benzo[b]thiophen derivatives exhibited promising pharmacological properties, indicating a potential area of exploration for the compound (Chapman et al., 1971).

Anti-Proliferative Activity

A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes revealed pronounced anti-proliferative activity and tumor cell selectivity. This suggests that the compound might have similar effects, especially in the context of specific tumor cell types (Thomas et al., 2017).

Antimicrobial Applications

The synthesis of tetra substituted thiophene derivatives and their evaluation as antimicrobial agents highlights another potential application for the compound . Thiophenes' ability to combat microbial threats is of significant interest in medical research (Sable et al., 2014).

Synthesis of Heteroatomic Podands

The synthesis of heteroatomic podands from thiophene derivatives suggests a use in creating complex molecules with potential applications in catalysis and molecular recognition. This may be an area where the compound could be useful (Kudyakova et al., 2012).

Antimicrobial and Anti-Breast Cancer Agents

Finally, the synthesis of thiazolyl(hydrazonoethyl)thiazoles using thiophene derivatives for potential anti-breast cancer applications points to the relevance of thiophene compounds in cancer research and treatment, which could extend to the compound (Mahmoud et al., 2021).

Properties

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one

InChI

InChI=1S/C14H15NOS/c1-3-13-9-11(14(16)17-13)10-15(2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3/b11-10+

InChI Key

SXHJFACKRQUEPO-ZHACJKMWSA-N

Isomeric SMILES

CCC1=C/C(=C\N(C)C2=CC=CC=C2)/C(=O)S1

SMILES

CCC1=CC(=CN(C)C2=CC=CC=C2)C(=O)S1

Canonical SMILES

CCC1=CC(=CN(C)C2=CC=CC=C2)C(=O)S1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one
Reactant of Route 6
(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one

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